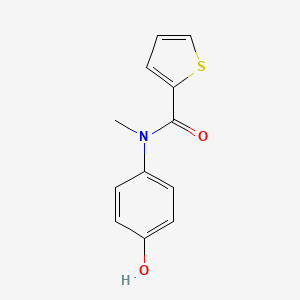

N-(4-Hydroxyphenyl)-N-Methyl-2-Thienylformamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Hydroxyphenyl)-N-methyl-2-thienylformamide (4-HP-M2TF) is an organic compound that has recently gained attention as a potential therapeutic agent for a variety of diseases. It has been studied in both in vivo and in vitro experiments and is thought to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

- Findings :

- Research Efforts :

Antiviral Activity

Catalysis and Chemical Synthesis

Anticancer Potential

Mecanismo De Acción

Target of Action

N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been investigated for potential use in the treatment of cancer . The primary targets of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide are human cancer cell lines . The compound acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide inhibits the growth of several human cancer cell lines . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . An important feature of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A .

Biochemical Pathways

The biosynthesis of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The compound’s action affects these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound accumulates preferentially in fatty tissue such as the breast . This may contribute to the effectiveness of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide against breast cancer .

Result of Action

The molecular and cellular effects of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide’s action include the inhibition of cell growth and the induction of apoptosis . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Action Environment

The action, efficacy, and stability of N-(4-Hydroxyphenyl)-N-Methylthiophene-2-Carboxamide can be influenced by environmental factors. For instance, the compound’s accumulation in fatty tissue suggests that its action may be influenced by the lipid content of the tissue . .

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-13(9-4-6-10(14)7-5-9)12(15)11-3-2-8-16-11/h2-8,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCVSWVAJHCFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)C(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N-methylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N3,N8-bis(2-methoxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2639942.png)

![N-(3,4-dimethoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639945.png)

![1-methyl-3-pentyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2639947.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2639952.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide](/img/structure/B2639953.png)

![2-{[(2-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride](/img/structure/B2639955.png)

![7-bromo-2-(5-bromo-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2639957.png)

![4-[2-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2639958.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2639962.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639964.png)